1-(4-Fluorophenyl)-2-{[(1R)-1-phenylethyl]amino}ethan-1-one
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Overview
Description
1-(4-Fluorophenyl)-2-{[(1R)-1-phenylethyl]amino}ethan-1-one is a chemical compound known for its unique structure and properties. It is characterized by the presence of a fluorophenyl group and a phenylethylamine moiety, making it a valuable intermediate in various chemical syntheses and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Fluorophenyl)-2-{[(1R)-1-phenylethyl]amino}ethan-1-one typically involves the following steps:
Starting Materials: The synthesis begins with 4-fluorobenzaldehyde and (1R)-1-phenylethylamine.
Condensation Reaction: The 4-fluorobenzaldehyde undergoes a condensation reaction with (1R)-1-phenylethylamine in the presence of a suitable catalyst, such as acetic acid, to form an imine intermediate.
Reduction: The imine intermediate is then reduced using a reducing agent like sodium borohydride (NaBH4) to yield the desired product, this compound.
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods, such as continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-(4-Fluorophenyl)-2-{[(1R)-1-phenylethyl]amino}ethan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can convert the compound into alcohols or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), acidic or basic conditions.
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines, thiols, or halides.
Major Products
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(4-Fluorophenyl)-2-{[(1R)-1-phenylethyl]amino}ethan-1-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: It serves as a precursor for the development of new drugs and therapeutic agents.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(4-Fluorophenyl)-2-{[(1R)-1-phenylethyl]amino}ethan-1-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may bind to enzymes or receptors, modulating their activity.
Pathways: It can influence various biochemical pathways, leading to changes in cellular functions and responses.
Comparison with Similar Compounds
Similar Compounds
1-(4-Fluorophenyl)ethanol: A related compound with a hydroxyl group instead of the amino group.
4-Fluoro-α-methylbenzylamine: Another similar compound with a different substitution pattern.
Uniqueness
1-(4-Fluorophenyl)-2-{[(1R)-1-phenylethyl]amino}ethan-1-one is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. Its structure allows for versatile chemical modifications and applications in various fields.
Properties
CAS No. |
920803-92-5 |
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Molecular Formula |
C16H16FNO |
Molecular Weight |
257.30 g/mol |
IUPAC Name |
1-(4-fluorophenyl)-2-[[(1R)-1-phenylethyl]amino]ethanone |
InChI |
InChI=1S/C16H16FNO/c1-12(13-5-3-2-4-6-13)18-11-16(19)14-7-9-15(17)10-8-14/h2-10,12,18H,11H2,1H3/t12-/m1/s1 |
InChI Key |
WQYXCHWVXYGSMK-GFCCVEGCSA-N |
Isomeric SMILES |
C[C@H](C1=CC=CC=C1)NCC(=O)C2=CC=C(C=C2)F |
Canonical SMILES |
CC(C1=CC=CC=C1)NCC(=O)C2=CC=C(C=C2)F |
Origin of Product |
United States |
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